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molecular formula C10H11NO3 B1583797 2,4,6-Trimethoxybenzonitrile CAS No. 2571-54-2

2,4,6-Trimethoxybenzonitrile

Cat. No. B1583797
M. Wt: 193.2 g/mol
InChI Key: GBRHJUMDNWLSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05534530

Procedure details

To a suspension of 13.8 g of hydroxylamine hydrochloride in 100 ml of ethanol is added, at a temperature in the region of 15° C., a solution of NaOC2H5 prepared by dissolving 4.3 g of sodium in 100 ml of ethanol. 12 g of 2,4,6-trimethoxybenzonitrile are introduced into the medium, followed by heating at reflux for 41 h before evaporating to dryness. The crystals are washed with water and with dichloromethane.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].CC[O-].[Na+].[Na].[CH3:9][O:10][C:11]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[C:15]([O:21][CH3:22])[C:12]=1[C:13]#[N:14]>C(O)C>[CH3:22][O:21][C:15]1[CH:16]=[C:17]([O:19][CH3:20])[CH:18]=[C:11]([O:10][CH3:9])[C:12]=1[C:13](=[N:2][OH:3])[NH2:14] |f:0.1,2.3,^1:7|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
COC1=C(C#N)C(=CC(=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added, at a temperature in the region of 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 41 h
Duration
41 h
CUSTOM
Type
CUSTOM
Details
before evaporating to dryness
WASH
Type
WASH
Details
The crystals are washed with water and with dichloromethane

Outcomes

Product
Name
Type
Smiles
COC1=C(C(N)=NO)C(=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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